molecular formula C15H18N2O5 B5553766 methyl 3-(1-azepanylcarbonyl)-5-nitrobenzoate

methyl 3-(1-azepanylcarbonyl)-5-nitrobenzoate

Cat. No. B5553766
M. Wt: 306.31 g/mol
InChI Key: RRJAGBMMRKXCEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of compounds similar to methyl 3-(1-azepanylcarbonyl)-5-nitrobenzoate, like 4-amino-3-nitrobenzoic acid methyl ester, involves Fischer esterification reactions and can be achieved within a short duration, such as 1 hour, to produce a workable yield (Kam, Levonis, & Schweiker, 2020).

Molecular Structure Analysis

  • Investigations into compounds with a similar structure, like 5-methyl-5H-dibenzo[b,f]azepine, show they can be characterized by spectral studies and single crystal X-ray diffraction methods, providing detailed insights into their molecular structures (Shankar et al., 2014).

Chemical Reactions and Properties

  • Related compounds, such as methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, exhibit polarized structures and are involved in hydrogen bonding, forming chains and sheets in their crystal structures, which can be indicative of their reactive properties (Portilla et al., 2007).

Physical Properties Analysis

  • The conformational behavior of similar molecules, such as methyl 3-nitrobenzoate, has been studied using methods like DFT theory, revealing details about molecular geometries, rotational isomers, and dipolar properties, which are crucial for understanding their physical properties (Konopacka & Pawełka, 2007).

Chemical Properties Analysis

  • The chemical properties of closely related compounds, such as 3-methyl-4-nitrobenzoic acid, synthesized via catalytic oxidation, can be influenced by factors like the presence of sodium bromide as a co-catalyst, which affects the yield and selectivity of the reactions (Cai & Shui, 2005).

Scientific Research Applications

One study focused on the synthesis and characterization of metal complexes with Schiff base ligands, which are structurally related to methyl 3-(1-azepanylcarbonyl)-5-nitrobenzoate. These complexes were examined for their magnetic properties and potential biological activity, indicating the versatility of such compounds in material science and medicinal chemistry (Ahmadi & Amani, 2012).

Molecular Structure and Interactions

Another research avenue involves the study of hydrogen bonding and molecular interactions within compounds similar to methyl 3-(1-azepanylcarbonyl)-5-nitrobenzoate. For instance, the investigation of hydrogen-bonded chains and sheets in related compounds provided insights into their crystal structures and the impact of such interactions on the physical properties of these materials (Portilla et al., 2007).

Chemical Reactions and Applications

The reactivity of nitroarenes, closely related to the nitro group in methyl 3-(1-azepanylcarbonyl)-5-nitrobenzoate, has been explored for the efficient synthesis of azobenzenes. This research highlights the potential of nitroarene compounds in organic synthesis and the development of novel chemical reactions (Priewisch & Rück‐Braun, 2005).

properties

IUPAC Name

methyl 3-(azepane-1-carbonyl)-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-22-15(19)12-8-11(9-13(10-12)17(20)21)14(18)16-6-4-2-3-5-7-16/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJAGBMMRKXCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)N2CCCCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(azepan-1-ylcarbonyl)-5-nitrobenzoate

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